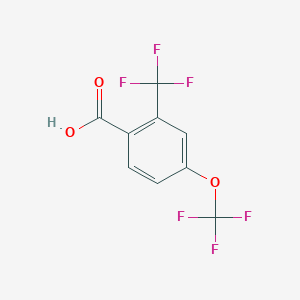
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H5F3O3 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the compound has a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a benzene ring. Physical And Chemical Properties Analysis
“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” has a molecular weight of 206.12 . It has a melting point range of 152.0 to 155.0 °C . The compound is solid at 20 degrees Celsius .Scientific Research Applications
Nucleophilic Trifluoromethoxylation
An isolable pyridinium trifluoromethoxide salt was prepared and demonstrated as an effective source for SN2 reactions to form trifluoromethyl ethers. This process underscores the synthetic utility of trifluoromethoxylation in creating trifluoromethyl ethers, highlighting its potential in medicinal chemistry and materials science (Duran-Camacho et al., 2021).
Synthesis of Trifluoromethoxylated Compounds
A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, using a commercially available reagent in a user-friendly process. These compounds, bearing the trifluoromethoxy (OCF3) group, often exhibit desired pharmacological and biological properties, showcasing their importance in drug discovery and development (Feng & Ngai, 2016).
Trifluoromethyl Benzoate as a Reagent
Trifluoromethyl benzoate (TFBz) has been developed as a new shelf-stable trifluoromethoxylation reagent, enabling various trifluoromethoxylation reactions. This advancement facilitates the synthesis of trifluoromethyl ethers, which are valuable in pharmaceuticals and agrochemicals, by using inexpensive starting materials (Zhou et al., 2018).
Trifluoromethoxy Group's Effects
The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent, exerting a long-range effect that influences the basicity of arylmetal compounds. This property makes it an attractive functional group for modifying the electronic properties of molecules for various applications (Castagnetti & Schlosser, 2002).
Catalytic Trifluoromethoxylation
Recent developments in catalytic approaches for the preparation of trifluoromethyl ethers have been summarized. These methods have broadened the scope of alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions, underscoring the growing synthetic accessibility of these compounds for research and development purposes (Lee, Lee, & Ngai, 2018).
Safety and Hazards
The compound is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFDMKBITLYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

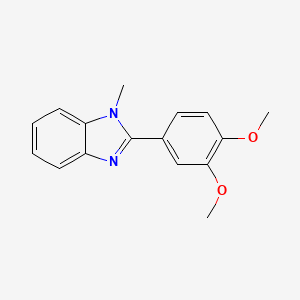
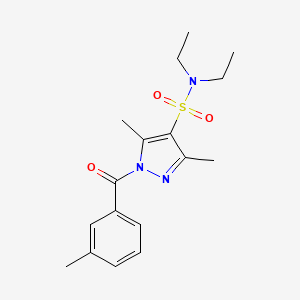

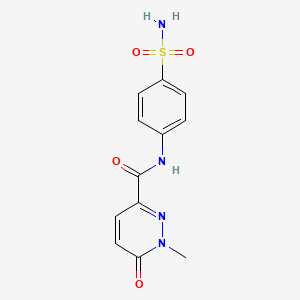
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
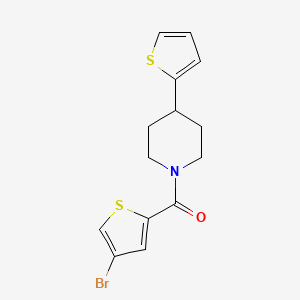
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)

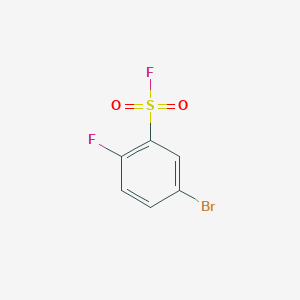
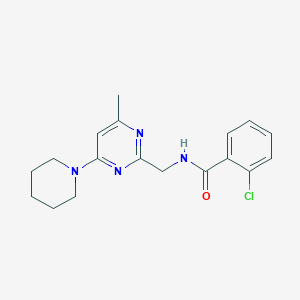
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2638757.png)